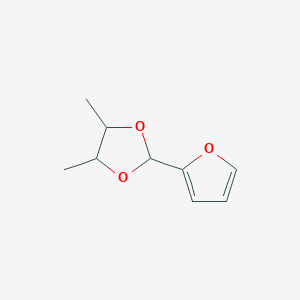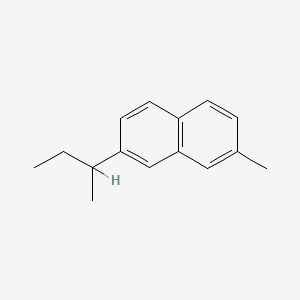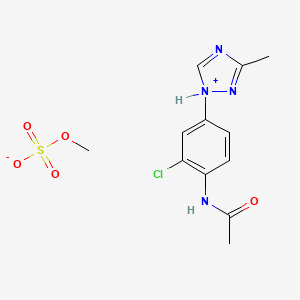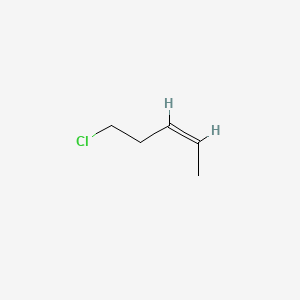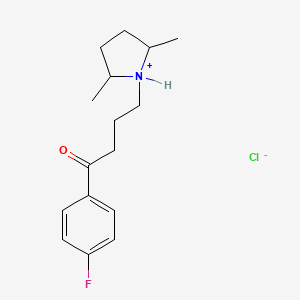
4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring substituted with dimethyl groups and a fluorobutyrophenone moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylpyrrole and an alkylating agent.
Introduction of the Fluorobutyrophenone Moiety: The fluorobutyrophenone group is introduced via a Friedel-Crafts acylation reaction using fluorobutyryl chloride and a suitable aromatic compound.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone: The non-hydrochloride form of the compound.
4-(2,5-Dimethylpyrrolidinyl)-4’-chlorobutyrophenone: A similar compound with a chlorine atom instead of fluorine.
4-(2,5-Dimethylpyrrolidinyl)-4’-bromobutyrophenone: A similar compound with a bromine atom instead of fluorine.
Uniqueness
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride is unique due to its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for certain experimental conditions compared to its non-salt counterparts.
属性
CAS 编号 |
59921-93-6 |
|---|---|
分子式 |
C16H23ClFNO |
分子量 |
299.81 g/mol |
IUPAC 名称 |
4-(2,5-dimethylpyrrolidin-1-ium-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-12-5-6-13(2)18(12)11-3-4-16(19)14-7-9-15(17)10-8-14;/h7-10,12-13H,3-6,11H2,1-2H3;1H |
InChI 键 |
UVXZDRUCKJAHMR-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC([NH+]1CCCC(=O)C2=CC=C(C=C2)F)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


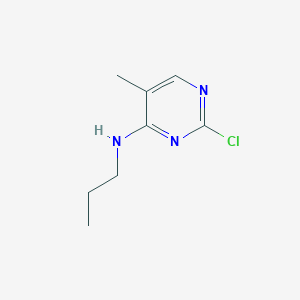

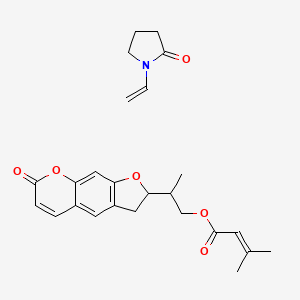
![1-[3-(Azetidin-1-yl)propyl]piperazine](/img/structure/B13767952.png)
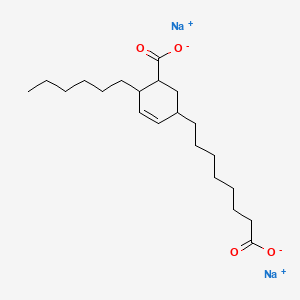
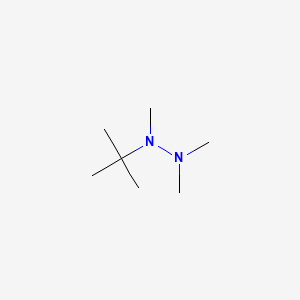


![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
